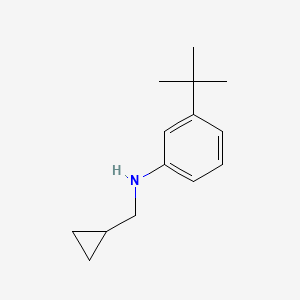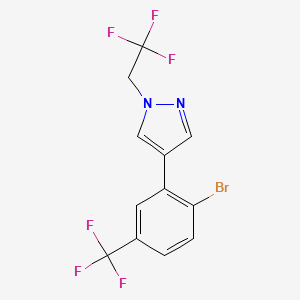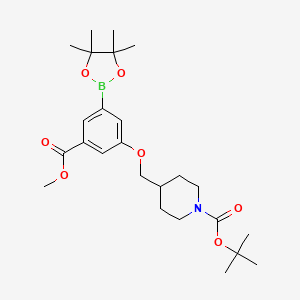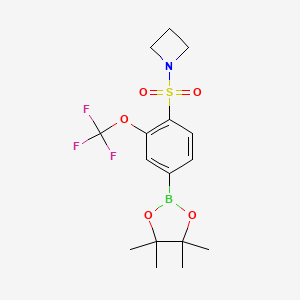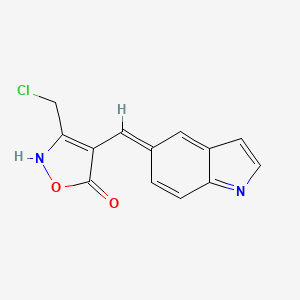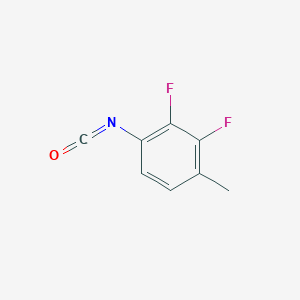
2,3-Difluoro-4-isocyanatotoluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Difluoro-4-isocyanatotoluene is an organic compound with the molecular formula C8H5F2NO It is characterized by the presence of two fluorine atoms and an isocyanate group attached to a toluene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2,3-difluorotoluene with phosgene to form the isocyanate group . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of 2,3-Difluoro-4-isocyanatotoluene may involve large-scale fluorination processes using specialized equipment to handle the reactive intermediates and hazardous reagents like phosgene. The process is optimized for efficiency, safety, and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Difluoro-4-isocyanatotoluene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of difluoro-oxides.
Reduction: Formation of difluoroamines.
Substitution: Formation of various substituted toluenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,3-Difluoro-4-isocyanatotoluene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty polymers and materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of 2,3-Difluoro-4-isocyanatotoluene involves its reactivity with nucleophiles, leading to the formation of urethanes, ureas, and other derivatives. The isocyanate group is highly electrophilic, making it reactive towards nucleophiles such as alcohols, amines, and water . This reactivity is exploited in various chemical syntheses and industrial applications.
Comparación Con Compuestos Similares
- 2,4-Difluoro-1-isocyanatobenzene
- 2,3-Difluoro-1-isocyanatobenzene
- 2,3-Difluoro-4-methylisocyanate
Comparison: 2,3-Difluoro-4-isocyanatotoluene is unique due to the specific positioning of the fluorine atoms and the isocyanate group on the toluene ring. This unique structure imparts distinct reactivity and properties compared to other similar compounds. For instance, the presence of the methyl group in this compound can influence its reactivity and stability compared to its benzene analogs .
Propiedades
Fórmula molecular |
C8H5F2NO |
|---|---|
Peso molecular |
169.13 g/mol |
Nombre IUPAC |
2,3-difluoro-1-isocyanato-4-methylbenzene |
InChI |
InChI=1S/C8H5F2NO/c1-5-2-3-6(11-4-12)8(10)7(5)9/h2-3H,1H3 |
Clave InChI |
KJHUVCNIFSXRBH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)N=C=O)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2,2-difluoro-12-[(E)-2-phenylethenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoic acid](/img/structure/B13715009.png)

![6-(Benzyloxy)-1-cyclobutyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13715015.png)

![N-Cyclopropyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13715023.png)


